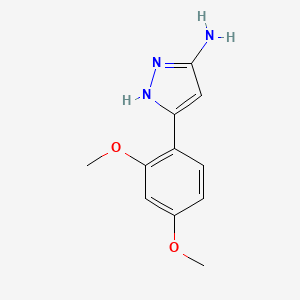

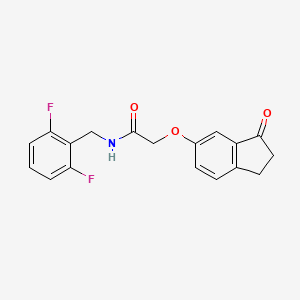

![molecular formula C24H25N3O5S2 B2417640 (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-98-7](/img/structure/B2417640.png)

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzothiazoles can be synthesized via a one-pot reaction from aromatic aldehydes and o-aminothiophenol catalyzed by silica sulfuric acid in absolute methanol at room temperature . This method offers several advantages including an environmentally friendly and reusable catalyst, a simple procedure, mild conditions, short reaction times, and good to excellent yields of products .Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesis and Antimicrobial Effectiveness: A study conducted by Mishra et al. (2019) involved synthesizing Schiff Bases, similar in structure to the specified compound, and creating metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes showed significant antimicrobial activity against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Synthesis Methods

Green Synthesis Approaches

Shahvelayati et al. (2017) reported a green synthesis method for a compound structurally related to the specified chemical, highlighting the use of ionic liquid media. This method emphasizes environmentally friendly practices in chemical synthesis (Shahvelayati et al., 2017).

New Series of Arylidene Compounds

A study by Azeez and Abdullah (2019) described the synthesis of new arylidene compounds from derivatives of 2-iminothiazolidine-4-one, which shares a part of the molecular structure with the specified compound. This research contributes to the development of new compounds with potential biological activities (Azeez & Abdullah, 2019).

Optimization of Synthesis Conditions

Yu-huan (2009) focused on optimizing the synthesis conditions for a similar compound, demonstrating the importance of fine-tuning reaction parameters for efficient chemical synthesis (Yu-huan, 2009).

Biological Activity and Therapeutic Applications

Aldose Reductase Inhibition

A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, and evaluated them as inhibitors of aldehyde and aldose reductase. These enzymes are targets for the treatment of diabetic complications, indicating the potential therapeutic applications of such compounds (Ali et al., 2012).

Anticancer Evaluation

Research by Ravinaik et al. (2021) involved the synthesis and evaluation of thiazol-2-yl derivatives for anticancer activity. This study highlights the potential use of such compounds in developing novel cancer treatments (Ravinaik et al., 2021).

Intermediate for Pharmaceutical Synthesis

Qian-chun (2010) and Shu-mei (2006) both focused on the synthesis of intermediates for Cefixime, an antibiotic, using compounds structurally related to the specified compound (Qian-chun, 2010), (Shu-mei, 2006).

Molecular Structure and Characterization

- Structural and Spectral Analysis: Research by Hassan (2018) and Dabholkar & Tripathi (2011) involved the synthesis of Schiff base ligands and their metal complexes, providing insights into the structural and spectral characteristics of such compounds, which are essential for understanding their chemical behavior and potential applications (Hassan, 2018), (Dabholkar & Tripathi, 2011).

Propiedades

IUPAC Name |

methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-5-13-26(14-6-2)34(30,31)19-10-8-18(9-11-19)23(29)25-24-27(16-22(28)32-4)20-12-7-17(3)15-21(20)33-24/h5-12,15H,1-2,13-14,16H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDGFWLOWQUMQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2417561.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)